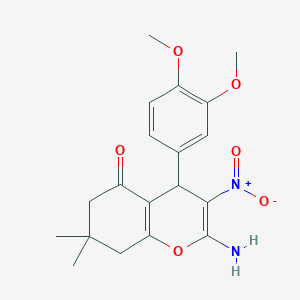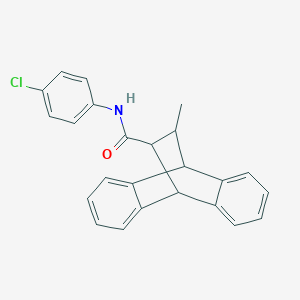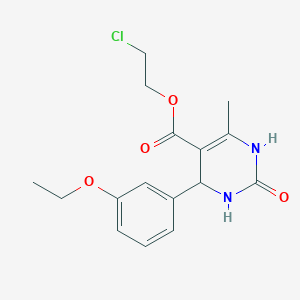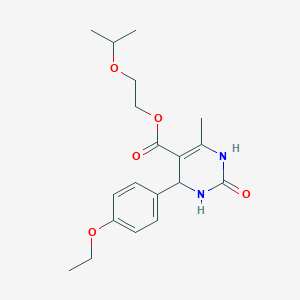
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE is a complex organic compound with a unique structure that includes a chromenone core, substituted with amino, nitro, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-3,3-dimethylbutanoic acid in the presence of a suitable catalyst. This is followed by nitration using nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest due to its potential to form reactive intermediates that can interact with biological molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The combination of amino, nitro, and dimethoxyphenyl groups provides a scaffold for the development of drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
The uniqueness of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE lies in its combination of functional groups, which provides a versatile scaffold for chemical modifications. The presence of both amino and nitro groups allows for a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-3-nitro-6,8-dihydro-4H-chromen-5-one |
InChI |
InChI=1S/C19H22N2O6/c1-19(2)8-11(22)16-14(9-19)27-18(20)17(21(23)24)15(16)10-5-6-12(25-3)13(7-10)26-4/h5-7,15H,8-9,20H2,1-4H3 |
InChI Key |
HVLVHVWSNMHNIY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide](/img/structure/B388211.png)
![6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B388213.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388215.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B388216.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B388217.png)
![2-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388218.png)



![(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388225.png)
![(2E)-4-{(2,5-dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B388226.png)
![5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B388227.png)
![N~1~,N~3~-bis[4-(octyloxy)phenyl]isophthalamide](/img/structure/B388230.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388232.png)
